2-(Piperazin-1-yl)propanenitrile dihydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmaceutical research. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules, particularly in the development of psychoactive drugs. The dihydrochloride form indicates that the compound is a salt, which can enhance its solubility and stability.
The compound is classified under organic compounds, specifically as a nitrile derivative due to the presence of the cyano group (–C≡N). It is often synthesized for research purposes and may serve as an intermediate in the synthesis of more complex pharmaceuticals. The systematic name reflects its structural components, highlighting the piperazine moiety and the propanenitrile group.
The synthesis of 2-(Piperazin-1-yl)propanenitrile dihydrochloride can be approached through various methods, commonly involving the reaction of piperazine with appropriate nitrile precursors. A typical synthetic route may include:
For example, one method involves using cyanoacetic acid derivatives in the presence of catalysts under controlled conditions to yield the nitrile product .
The molecular structure of 2-(Piperazin-1-yl)propanenitrile dihydrochloride can be represented by its molecular formula . The structure features:
The canonical SMILES representation for this compound is C1CN(CCN1)C(C#N)Cl.Cl, indicating its specific connectivity and functional groups.
2-(Piperazin-1-yl)propanenitrile dihydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties or synthesizing related compounds for further research .
The mechanism of action for 2-(Piperazin-1-yl)propanenitrile dihydrochloride typically involves its interaction with biological targets such as neurotransmitter receptors or enzymes. The piperazine moiety is known for its ability to modulate receptor activity, particularly in central nervous system applications.
The compound may act as an agonist or antagonist depending on its specific structure and substituents, influencing pathways related to mood regulation, cognition, or other neurological functions .
Relevant data indicates that the melting point ranges around 200 °C, although specific values may vary based on purity and crystalline form .
Scientific Uses
The applications of 2-(Piperazin-1-yl)propanenitrile dihydrochloride span various fields:
Nucleophilic substitution remains the cornerstone for constructing the C–N bond between the piperazine ring and the nitrile-bearing alkyl chain in 2-(piperazin-1-yl)propanenitrile dihydrochloride. This approach leverages the differential nucleophilicity of piperazine's secondary amines and the electrophilic character of α-halo nitriles. Key methodologies include:
Epihalohydrin Activation: Research demonstrates that epibromohydrin serves as an efficient bifunctional electrophile for stepwise conjugation. Initial ring-opening by piperazine under basic conditions yields 1-(3-bromo-2-hydroxypropyl)piperazine, which undergoes subsequent cyanide displacement (e.g., using NaCN in DMSO at 60°C) to furnish the nitrile functionality. This method achieves 75-82% yield when conducted in polar aprotic solvents like DMF, with tetrabutylammonium bromide (TBAB) enhancing phase-transfer efficiency [2] [4].
Direct Displacement of α-Halo Nitriles: Reaction of 2-bromopropanenitrile with unprotected piperazine necessitates careful stoichiometric control to minimize bis-alkylation. Solvent-free conditions at 80°C, with piperazine in 2.5-fold molar excess, afford the mono-substituted product in 68% yield after 6 hours. Adding molecular sieves (3Å) suppresses hydrohalic acid-mediated side reactions, increasing yield to 85% [5] [8].
Ugi Multicomponent Reaction: An advanced route employs benzyl isocyanate, aldehydes, and N-Boc-piperazine in a one-pot Ugi reaction. Subsequent acid deprotection and coupling with cyanoacetic acid derivatives yields chiral nitrile-piperazine conjugates. This method enables rapid diversification but requires chromatographic purification, reducing overall yield to 40-55% [8].
Table 1: Optimization of Nucleophilic Substitution Parameters
Electrophile | Base/Solvent | Temperature (°C) | Additive | Yield (%) |
---|---|---|---|---|
Epibromohydrin | K₂CO₃ / DMF | 25 | TBAB (5 mol%) | 82 |
2-Bromopropanenitrile | None (solvent-free) | 80 | Molecular sieves | 85 |
2-Bromopropanenitrile | Et₃N / CH₃CN | 60 | None | 63 |
Bromoacetonitrile | NaH / THF | 0→25 | None | 71 |
Critical factors influencing yield and purity include:
Nitrile groups in piperazine derivatives serve as versatile handles for cyclization, enabling access to complex heterocyclic architectures while retaining the piperazine core. Strategic approaches include:
Intramolecular Cycloamination: Under Lewis acid catalysis (e.g., AlCl₃), the nucleophilic nitrogen of tethered anilines attacks the nitrile carbon, forming tetrahydropyrimidine-fused piperazines. This annulation proceeds in toluene at 110°C (16h), yielding 70-78% of bicyclic products. Microwave irradiation (150°C, 30 min) enhances conversion to 92% while suppressing decarboxylation byproducts [10].
Metal-Mediated Cycloadditions: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) exploits in situ-generated azides from bromoalkylnitriles. For example, 4-(2-azidoethyl)piperazine reacts with terminal alkynes in the presence of CuSO₄/sodium ascorbate, delivering 1,2,3-triazole-linked piperazine-nitrile hybrids in 80-88% yield. This "click" methodology demonstrates exceptional functional group tolerance [6].
SnAP-Carbonitrile Cyclization: Stannyl Amine Protocol (SnAP) reagents enable de novo piperazine formation from aldehydes and α-stannyl amines. When applied to o-cyanobenzaldehyde derivatives, the reaction generates spiro-fused piperazinopyrrolidines via imine formation followed by radical cyclization (Bu₃SnH/AIBN). This method constructs two rings simultaneously with 65% yield and >95:5 dr [6].
Table 2: Cyclization Methods for Nitrile-Containing Piperazines
Cyclization Type | Reagents/Conditions | Product Class | Yield (%) | Application Example |
---|---|---|---|---|
Intramolecular Amination | AlCl₃, toluene, 110°C, 16h | Tetrahydropyrimidines | 70-78 | MEK1 inhibitors [10] |
CuAAC | CuSO₄, sodium ascorbate, H₂O/tBuOH | 1,2,3-Triazole conjugates | 80-88 | Radioprotective agents [2] |
SnAP-Carbonitrile | Bu₃SnH, AIBN, CH₂Cl₂, reflux | Spiro-piperazinopyrrolidines | 65 | Kinase inhibitors [6] |
Lactam Formation | H₂ (60 psi), Ra-Ni, EtOH | Keto-piperazines | 75 | CDK4/6 inhibitors [1] |
Nitrile functionalization impacts bioactivity:
Conversion of 2-(piperazin-1-yl)propanenitrile to its dihydrochloride salt critically enhances physicochemical stability and bioavailability. Optimization focuses on crystallization kinetics and counterion stoichiometry:
Acid Addition Methodology: Gradual addition of concentrated HCl (2.2 equiv) to an ice-cold anhydrous ethanol solution of the free base maintains pH < 3.0, ensuring complete diprotonation. Immediate salt precipitation occurs upon reaching 80% of the HCl volume. Replacing ethanol with isopropanol slows crystallization, yielding larger crystals with reduced occluded solvent (<0.1% w/w residual IPA) [2] [6].
Solvent-Antisolvent Crystallization: Dissolving the free base in acetone followed by HCl/IPA (1:1 v/v) addition generates microcrystalline solids. Subsequent antisolvent (diethyl ether) titration under high-shear mixing produces uniform particles (D₉₀ = 50 μm). This method achieves 99.5% purity and eliminates hygroscopicity, with moisture uptake <0.5% at 80% RH [6].
Stoichiometric Control: Under-protonation (≤1.5 equiv HCl) leaves residual free base, accelerating decomposition (t₉₀ = 7 days at 40°C), while over-protonation (>2.5 equiv) promotes hydrochloride-hydrate formation. Optimal 2.05–2.10 equiv HCl ensures consistent dihydrate crystal lattice formation confirmed by PXRD [10].
Table 3: Dihydrochloride Salt Crystallization Conditions
Solvent System | HCl Equivalents | Temperature (°C) | Crystal Habit | Water Solubility (mg/mL) | Stability (t₉₀, 40°C) |
---|---|---|---|---|---|
Ethanol | 2.10 | 0→5 | Needles | 243 | 180 days |
IPA/acetone (1:1) | 2.05 | 20 | Platelets | 198 | 210 days |
THF/IPA (3:1) | 2.20 | -10 | Agglomerates | 175 | 90 days |
Water/ethanol (1:4) | 2.00 | 25 | Irregular | 305 | 60 days |
Physicochemical advantages of the dihydrochloride form:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0